

"2-Amino-6-hydroxypyridine" fundamental properties

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Compound of Interest

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A Technical Guide to **2-Amino-6-hydroxypyridine**: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

2-Amino-6-hydroxypyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Characterized by its dual amino and hydroxyl functionalities on a pyridine scaffold, its true chemical nature is dominated by a fascinating lactam-lactim tautomerism. This equilibrium profoundly influences its reactivity, physicochemical properties, and, consequently, its application in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, spectroscopic signature, a representative synthetic pathway, and its established role in the creation of biologically active compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous blockbuster drugs.^{[1][2]} Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a key structural element for binding to biological targets. **2-Amino-6-hydroxypyridine** (AHP) represents a particularly valuable derivative of this class. Its bifunctional nature—a nucleophilic

amino group and a hydrogen-bonding hydroxyl group—makes it a versatile synthon for constructing more complex, biologically active molecules.^[3] Its utility is not merely as a static scaffold but as a dynamic chemical entity, governed by a subtle yet powerful tautomeric equilibrium that is central to its reactivity and function.

Core Physicochemical Properties and Tautomeric Nature

AHP is typically a white to light-yellow crystalline solid, soluble in water and other polar solvents due to its capacity for hydrogen bonding.^[3] A summary of its key physical properties is presented below.

Table 1: Physicochemical Properties of **2-Amino-6-hydroxypyridine**

Property	Value	Reference(s)
CAS Number	5154-00-7	[3][4][5]
Molecular Formula	C ₅ H ₆ N ₂ O	[4][5][6][7]
Molecular Weight	110.11 g/mol	[4][5][6][8]
Appearance	White to light yellow crystalline powder	[3][6]
Melting Point	211-212 °C	[6]
Boiling Point	358.7 ± 35.0 °C (Predicted)	[6]
pKa	10.32 ± 0.10 (Predicted)	[6]
Solubility	Soluble in water	[3]

The Critical Concept: Lactam-Lactim Tautomerism

The most important fundamental property of AHP is its existence as an equilibrium mixture of two tautomers: the aromatic lactim form (**2-amino-6-hydroxypyridine**) and the non-aromatic lactam form (6-amino-2(1H)-pyridinone).^[6] In polar solvents like water and in the solid state, the equilibrium heavily favors the lactam tautomer due to its greater dipole moment and ability to form stable hydrogen-bonded dimers.^{[3][9]} In non-polar solvents, the lactim form can be

more populated.[3] This tautomerism is the single most critical factor dictating the molecule's reactivity and spectroscopic properties.

Caption: Lactam-Lactim tautomerism of **2-Amino-6-hydroxypyridine**.

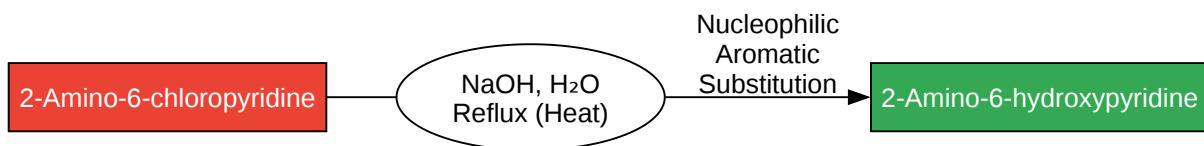
Spectroscopic Characterization

The tautomeric equilibrium is directly observable via spectroscopic methods. Understanding these signatures is crucial for reaction monitoring and structural confirmation.

- Infrared (IR) Spectroscopy: The IR spectrum provides a clear distinction between the two forms. The lactim tautomer will exhibit a broad absorption band characteristic of an O-H stretch (approx. 3200-3600 cm^{-1}). In contrast, the dominant lactam form will show a sharp N-H stretching band (approx. 3300-3500 cm^{-1}) and a strong carbonyl (C=O) stretching absorption around 1650 cm^{-1} , which is a definitive marker for the pyridone structure.[10][11] The spectrum will also show characteristic N-H scissoring vibrations around 1620 cm^{-1} .[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton chemical shifts are highly sensitive to the electronic environment. In the aromatic lactim form, the ring protons would appear in the typical aromatic region (approx. 6.5-8.0 ppm). In the favored lactam form, the protons on the C=C double bonds are shifted upfield compared to a true aromatic system. The N-H protons of the amino group and the ring will appear as broad signals that can be exchanged with D_2O .[12][13]
 - ^{13}C NMR: The most telling signal is that of the carbonyl carbon in the lactam form, which appears significantly downfield (approx. 160-170 ppm), a region distinct from the aromatic carbons of the lactim form.

Synthesis and Reactivity

A common and practical laboratory synthesis of aminohydroxypyridines involves the hydrolysis of a corresponding halogenated precursor, such as 2-amino-6-chloropyridine. The chloro-substituent is an effective leaving group for nucleophilic aromatic substitution.



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Caption: Synthetic workflow for **2-Amino-6-hydroxypyridine**.

Protocol: Synthesis via Hydrolysis of 2-Amino-6-chloropyridine

- Rationale: This protocol leverages the reactivity of the C-Cl bond at an electron-deficient pyridine ring position, which is susceptible to nucleophilic attack by hydroxide. The reaction is driven to completion by heating under reflux.
- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq).[14][15]
- Reagent Addition: Add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 3.0-5.0 eq). The use of a stoichiometric excess of NaOH ensures the complete conversion of the starting material.
- Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
- Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid (HCl). This step is critical as it protonates the resulting sodium salt to yield the desired hydroxyl group and precipitates the product, which has lower solubility in neutral water.
- Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

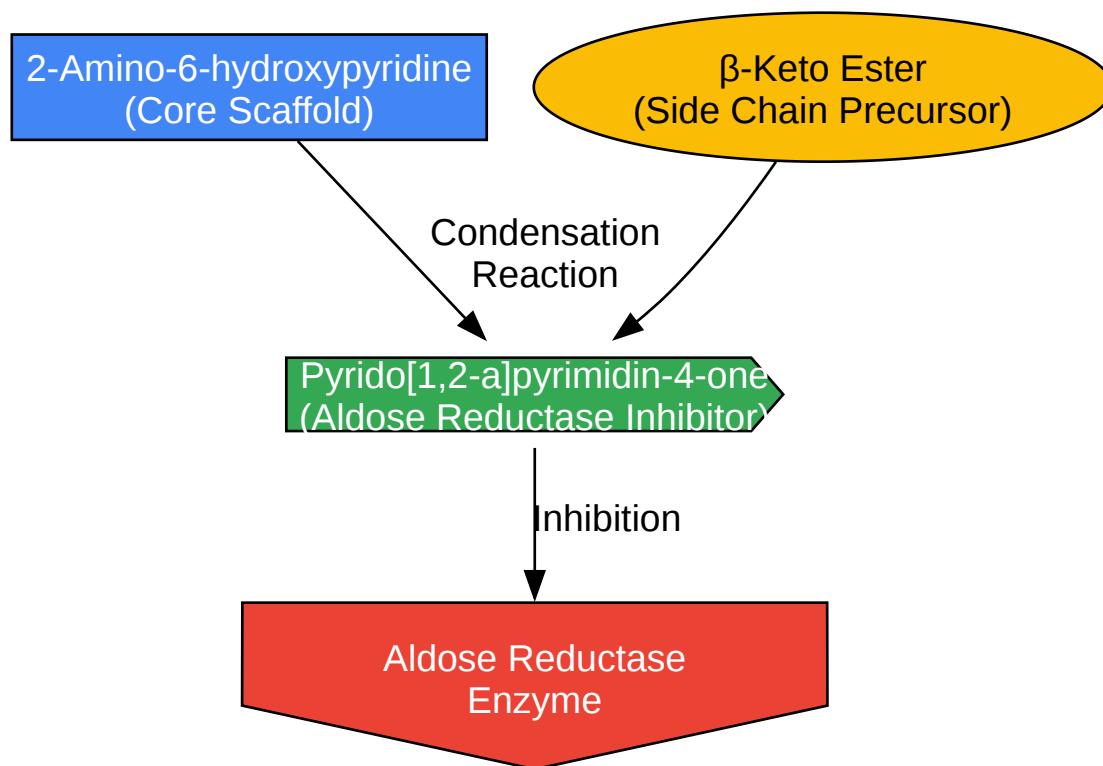
- Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final, pure **2-amino-6-hydroxypyridine**.

Applications in Medicinal Chemistry and Drug Development

The true value of **2-Amino-6-hydroxypyridine** lies in its role as a scaffold for building potent and selective therapeutic agents. A prime example is its use in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, which have been identified as a novel class of selective aldose reductase inhibitors.[\[16\]](#)

Aldose Reductase and Diabetic Complications: Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[\[17\]](#)[\[18\]](#) In hyperglycemic conditions associated with diabetes, this pathway becomes overactive, leading to an accumulation of sorbitol that contributes to long-term diabetic complications like neuropathy, nephropathy, and cataracts.[\[17\]](#) Therefore, inhibiting aldose reductase is a major therapeutic strategy.[\[17\]](#)

The **2-amino-6-hydroxypyridine** moiety can be condensed with β -keto esters to form the core pyridopyrimidine scaffold found in these inhibitors.[\[16\]](#) The structure allows for diverse substitutions to optimize binding to the enzyme's active site.



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Caption: Role of AHP in synthesizing Aldose Reductase Inhibitors.

Safety, Handling, and Storage

As a bioactive chemical, proper handling of **2-Amino-6-hydroxypyridine** is essential. It is classified as harmful and an irritant.

Table 2: Hazard Identification and Safety Precautions

Hazard Class	GHS Pictogram	Precautionary Statement	Reference(s)
Acute Toxicity, Oral	GHS07	Harmful if swallowed.	[15]
Skin Irritation	GHS07	Causes skin irritation.	[15]
Eye Irritation	GHS07	Causes serious eye irritation.	[15]
Respiratory Irritation	GHS07	May cause respiratory irritation.	[15]

Standard Laboratory Handling Protocol

- Engineering Controls: Always handle **2-Amino-6-hydroxypyridine** inside a certified chemical fume hood to prevent inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
- Dispensing: When weighing and dispensing the solid, avoid generating dust. Use a spatula and weigh onto a tared weigh boat or paper inside the fume hood.
- Spill Response: In case of a spill, cordon off the area. For a small spill, gently cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place into a sealed container for chemical waste disposal. Do not use water to clean up as it may increase the dispersion of the material.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[6\]](#) Keep in a dark place under an inert atmosphere for long-term stability.[\[6\]](#)
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Amino-6-hydroxypyridine is more than a simple heterocyclic compound; it is a dynamic chemical tool whose properties are governed by a delicate tautomeric balance. This unique characteristic, combined with its bifunctional nature, makes it an exceptionally valuable building block for the synthesis of complex pharmaceutical agents, particularly in the development of enzyme inhibitors. A thorough understanding of its properties, from its spectroscopic signature to its safe handling, is paramount for any researcher aiming to unlock its full potential in the pursuit of novel therapeutics.

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